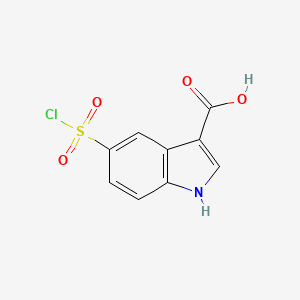

5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-chlorosulfonyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4S/c10-16(14,15)5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBJIQZTCRHCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid typically involves the chlorosulfonation of indole-3-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Chlorosulfonation: Indole-3-carboxylic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

Purification: The reaction mixture is then purified through crystallization or distillation to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Large-scale Chlorosulfonation: Utilizing industrial reactors to handle large volumes of reactants.

Continuous Purification: Employing continuous distillation or crystallization techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indole derivative.

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Often conducted using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Sulfonate Derivatives: Formed through substitution reactions with alcohols.

Indole Derivatives: Formed through reduction reactions.

Scientific Research Applications

5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, thereby altering their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular weights, and applications of 5-(chlorosulfonyl)-1H-indole-3-carboxylic acid and related compounds:

Physicochemical Properties

- Acidity : The -SO₂Cl group enhances acidity compared to -Cl or -N(CH₃)₂ substituents due to its strong electron-withdrawing effect.

- Crystal Packing : 5-Chloro-1H-indole-3-carboxylic acid forms inversion dimers via O-H⋯O and N-H⋯O hydrogen bonds, whereas bulkier sulfonyl groups in the target compound may disrupt such interactions .

- Solubility: The polar -SO₂Cl group improves solubility in polar aprotic solvents (e.g., DMF) compared to non-polar analogs like 5-methyl derivatives.

Research Findings and Trends

- Crystallography: The crystal structure of 5-chloro-1H-indole-3-carboxylic acid reveals aromatic stacking interactions (centroid-centroid distance: 3.72 Å), which are less pronounced in sulfonyl-containing analogs due to steric hindrance .

- Structure-Activity Relationships (SAR) : Modifying the sulfonyl group (e.g., replacing -SO₂Cl with -SO₂CH₃) reduces electrophilicity but improves metabolic stability in drug candidates .

Biological Activity

5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition, altering various biochemical pathways. The chlorosulfonyl group is particularly reactive, allowing the compound to participate in substitution reactions that can modify other molecules and their functions .

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of indole derivatives, including those similar to this compound. For instance, indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase, a critical enzyme in the viral life cycle. The binding mode analysis indicated that these compounds effectively chelate metal ions within the active site of the integrase, suggesting a promising scaffold for further drug development .

Enzyme Inhibition

This compound has been employed in studies focusing on enzyme interactions. Its ability to inhibit specific enzymes makes it a valuable tool for understanding enzyme kinetics and developing new therapeutic agents. The compound's mechanism often involves the formation of stable complexes with target enzymes, leading to decreased enzymatic activity.

Case Study: Anticancer Activity

A study investigating various indole derivatives found that compounds similar to this compound exhibited significant anticancer activity. The research demonstrated that these compounds could induce apoptosis in cancer cell lines through the inhibition of key signaling pathways involved in cell survival .

| Compound | IC50 (µM) | Target Enzyme/Pathway |

|---|---|---|

| Compound A | 12.41 | HIV-1 Integrase |

| Compound B | 0.13 | Cancer Cell Apoptosis |

| Compound C | 18.52 | Enzyme Inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the indole ring can significantly enhance biological activity. For example, introducing substituents at the C2 or C3 positions has been shown to improve binding affinity and selectivity for various biological targets, including receptors and enzymes .

Q & A

Q. What synthetic strategies are effective for introducing the chlorosulfonyl group to the indole scaffold in 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid?

A two-step approach is commonly employed:

- Step 1 : Sulfonation of 1H-indole-3-carboxylic acid using chlorosulfonic acid at 0–5°C to minimize side reactions.

- Step 2 : Quenching the reaction in ice water to precipitate the product, followed by purification via recrystallization (e.g., acetic acid as solvent). Key considerations include strict temperature control, stoichiometric excess of chlorosulfonic acid (1.2–1.5 equiv), and monitoring by TLC (silica gel, eluent: CHCl/MeOH 9:1) .

Q. How should researchers handle safety concerns during the synthesis of chlorosulfonyl-containing indoles?

- Personal protective equipment (PPE) : Use acid-resistant gloves, full-face shields, and P95 respirators to prevent inhalation of corrosive vapors.

- Ventilation : Conduct reactions in a fume hood with negative pressure.

- Spill management : Neutralize chlorosulfonic acid spills with sodium bicarbonate, followed by absorption using vermiculite. Refer to safety protocols for structurally similar sulfonated indoles, such as avoiding water contact during reagent handling .

Q. What analytical techniques are critical for confirming the structure of this compound?

- X-ray crystallography : Resolve molecular packing and hydrogen-bonding networks using SHELX software for refinement (R factor < 0.05 recommended) .

- NMR spectroscopy : H and C NMR in DMSO-d to identify aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid group (δ ~12.5 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with < 3 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and activation energies.

- Analyze frontier molecular orbitals (FMOs) to identify nucleophilic attack sites.

- Validate predictions experimentally using kinetic studies (e.g., pseudo-first-order conditions with varying nucleophile concentrations) .

Q. What experimental approaches resolve contradictions in spectroscopic data for derivatives of this compound?

- Variable-temperature NMR : Detect dynamic effects (e.g., rotamer interconversion) by acquiring spectra from 25°C to −40°C.

- X-ray powder diffraction (XRPD) : Identify polymorphic forms causing splitting in C NMR signals.

- Cross-polarization magic-angle spinning (CP/MAS) NMR : Resolve solid-state vs. solution-state discrepancies .

Q. How can researchers optimize reaction conditions for regioselective sulfonation of indole derivatives?

- Screen solvents (e.g., DCM vs. acetic acid) to control sulfonation position. Polar aprotic solvents favor C-5 substitution.

- Use DoE (Design of Experiments) to optimize temperature (−10°C to 25°C), reaction time (2–24 h), and acid concentration.

- Monitor regioselectivity via LC-MS and compare with computational predictions of sulfonic acid intermediate stability .

Q. What strategies mitigate decomposition of this compound under storage conditions?

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of the chlorosulfonyl group.

- Excipient screening : Add stabilizers like trehalose (5% w/w) to solid formulations .

Methodological Challenges

Q. How to address low yields in the coupling of this compound with amine nucleophiles?

- Catalyst screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig couplings or CuI/1,10-phenanthroline for Ullmann reactions.

- Solvent optimization : Use DMF or NMP for polar transition states; add molecular sieves to scavenge HCl byproducts.

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 30 min at 120°C .

Q. What techniques validate the biological activity of derivatives without commercial reference standards?

- SAR (Structure-Activity Relationship) mapping : Synthesize a congeneric series with systematic substituent variations.

- In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase IX).

- Orthogonal assays : Combine enzyme inhibition (IC) with cellular uptake studies (LC-MS/MS quantification) .

Data Interpretation

Q. How to reconcile conflicting cytotoxicity data between in vitro and in vivo models for chlorosulfonyl-indole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.